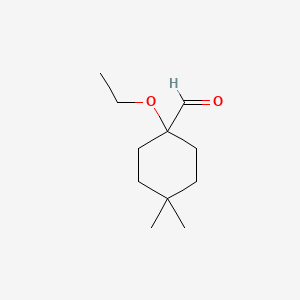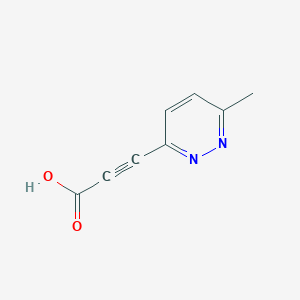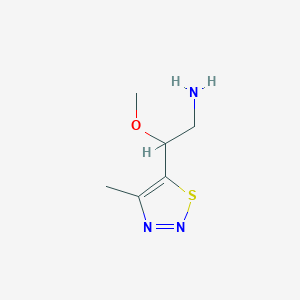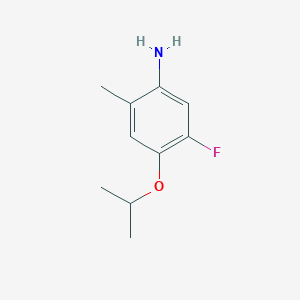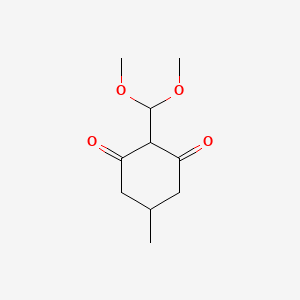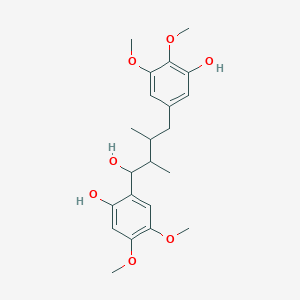![molecular formula C11H16N2 B13320044 N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is an organic compound with the molecular formula C11H16N2 It consists of a cyclobutanamine moiety attached to a pyridin-2-yl group via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)ethyl]cyclobutanamine typically involves the reaction of 2-aminopyridine with a suitable cyclobutanone derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反応の分析
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce cyclobutanamine derivatives.
科学的研究の応用
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the cyclobutanamine moiety can provide steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the amide linkage.
N-(pyridin-2-yl)ethylamines: Similar structure but with different alkyl linkers.
Cyclobutanamines: Compounds with the cyclobutanamine moiety but different substituents.
Uniqueness
N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is unique due to the combination of the pyridinyl group and the cyclobutanamine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
N-(1-pyridin-2-ylethyl)cyclobutanamine |
InChI |
InChI=1S/C11H16N2/c1-9(13-10-5-4-6-10)11-7-2-3-8-12-11/h2-3,7-10,13H,4-6H2,1H3 |
InChIキー |
ARBNFAMITMEJOA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)NC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13319965.png)
![1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13319978.png)

